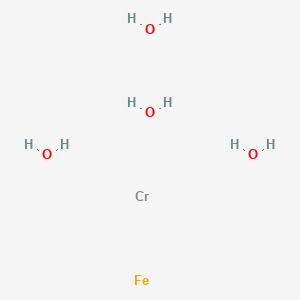
Chromic acid iron(II) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromic acid iron(II) salt, also known as this compound, is a useful research compound. Its molecular formula is CrFeH8O4 and its molecular weight is 179.901. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
1.1. Pigment Production
Chromic acid iron(II) salt is primarily used in the production of pigments. The compound can be processed to yield chromium oxide pigments, which are valued for their color stability and resistance to heat. These pigments are widely used in paints, coatings, and plastics.
| Pigment Type | Color | Application |
|---|---|---|
| Chromium Oxide Green | Green | Paints, plastics, ceramics |
| Chromium Yellow | Yellow | Inks, coatings |
1.2. Metal Finishing
In metal finishing processes, this compound serves as an intermediary for chromium plating. It provides a protective layer on metal surfaces, enhancing corrosion resistance and aesthetic appeal.
Environmental Applications
2.1. Wastewater Treatment
this compound is utilized in wastewater treatment facilities to remove heavy metals from effluents. Its ability to precipitate chromium ions makes it effective in reducing chromium concentrations in wastewater.
- Case Study: A study demonstrated the efficacy of this compound in treating industrial wastewater containing high levels of chromium, achieving a reduction of over 90% in chromium concentration under optimal conditions .
Laboratory Applications
3.1. Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for various chemical analyses, including the determination of phenols and alcohols through oxidation reactions.
- Case Study: Research has shown that using this compound as an oxidizing agent improves the sensitivity and accuracy of phenolic compound detection in environmental samples .
Research Applications
4.1. Synthesis of Complex Compounds
this compound is used in the synthesis of complex salts and coordination compounds for research purposes. These compounds have applications in sensors and functional materials.
| Compound Type | Application |
|---|---|
| Coordination Complex | Sensors, functional dyes |
- Case Study: A recent study synthesized a novel coordination complex using this compound, demonstrating its potential use in chemical sensors due to its unique electronic properties .
Health and Safety Considerations
While this compound has numerous applications, it is essential to consider its health and safety implications. The compound can pose risks if not handled properly due to its potential toxicity and environmental impact.
Propiedades
Número CAS |
14507-18-7 |
|---|---|
Fórmula molecular |
CrFeH8O4 |
Peso molecular |
179.901 |
Nombre IUPAC |
chromium;iron;tetrahydrate |
InChI |
InChI=1S/Cr.Fe.4H2O/h;;4*1H2 |
Clave InChI |
YIBKJMCNNYYMLW-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Cr].[Fe] |
Sinónimos |
Chromic acid iron(II) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















